1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
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Description
Molecular Structure Analysis
The molecular formula of this compound is C19H21NO2S. The InChI and SMILES strings, which provide a text representation of the molecule’s structure, are also available.Chemical Reactions Analysis
The compound has been used in research focused on dengue virus (DENV) helicase . The replication inhibitory effect was average and depends on the chemical structure .Scientific Research Applications
Antidepressant Research : Some derivatives of 6,11-dihydrodibenzo[b,e]thiepin have been studied for their potential antidepressant properties. Compounds synthesized from 11-chloro-6,11-dihydrodibenzo[b,e]thiepin showed indications of an antidepressant agents profile and some antimicrobial effects in vitro (Šindelář et al., 1990).
Neurotropic and Psychotropic Agent Synthesis : The synthesis of related compounds, such as 11-(2′-dimethylaminoethyl)-5-methyl-5,11-dihydrodibenzo[b,e][1,4]thiazepin, has been described, showcasing their relevance in neurotropic and psychotropic agent research (Ueda & Umio, 1975).
Antiviral Research : Dibenzothiepin derivatives have been explored for their antiviral properties. A study on dibenzo[b,e]thiepin derivatives showed that certain compounds, particularly those with 2-methyl substitution and S-oxidation, significantly improved inhibition of dengue virus replication (Mihai et al., 2019).
Antiinflammatory Activity : Derivatives like 6,11-dihydro-11-oxodibenzo[b,e]thiepinalkanoic acids have been synthesized and assayed for their antiinflammatory activity, with some showing promising results in both short- and long-term animal assays (Ackrell et al., 1978).
Antiestrogenic Activity : Tricyclic triarylethylene antiestrogens, including dibenzo[b,f]thiepin derivatives, have been investigated. They demonstrated significant binding to estrogen receptors and exhibited notable antiestrogenic activity (Acton, Hill, & Tait, 1983).
Cancer Research : Some dibenzothiepin derivatives have been studied as potential ligands for positron emission tomography, showing a high affinity for α(1)-adrenoceptors, which could be valuable in cancer imaging (Kristensen et al., 2010).
properties
IUPAC Name |
tert-butyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c1-19(2,3)22-18(21)20-17-14-9-5-4-8-13(14)12-23-16-11-7-6-10-15(16)17/h4-11,17H,12H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNAKKJUJYEGMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965346 |
Source
|
Record name | tert-Butyl hydrogen 6,11-dihydrodibenzo[b,e]thiepin-11-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dimethylethyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate | |
CAS RN |
51065-32-8 |
Source
|
Record name | Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, 1,1-dimethylethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051065328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl hydrogen 6,11-dihydrodibenzo[b,e]thiepin-11-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40965346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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